5-Bromo-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a bromine atom and an ether linkage to a piperidine ring, which is further substituted with a methylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps. One common method starts with the bromination of 2-hydroxypyrimidine to introduce the bromine atom at the 5-position. This is followed by the formation of the ether linkage through a nucleophilic substitution reaction with 1-[(6-methylpyridin-2-yl)methyl]piperidin-4-ol. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to the active sites of these targets, potentially inhibiting their activity. The piperidine and methylpyridine moieties may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A simpler analog with a methoxy group instead of the piperidine and methylpyridine moieties.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Another heterocyclic compound with a bromine atom and a different ring structure.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but lacks the methylpyridine moiety.
Uniqueness
5-Bromo-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a brominated pyrimidine ring with a complex ether linkage to a substituted piperidine. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19BrN4O |
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Molecular Weight |
363.25 g/mol |
IUPAC Name |
5-bromo-2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C16H19BrN4O/c1-12-3-2-4-14(20-12)11-21-7-5-15(6-8-21)22-16-18-9-13(17)10-19-16/h2-4,9-10,15H,5-8,11H2,1H3 |
InChI Key |
JYIUBXPWLWNDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Origin of Product |
United States |
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